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molecular formula C8H9N3O2 B1642092 5,7-Dimethoxyimidazo[1,2-C]pyrimidine

5,7-Dimethoxyimidazo[1,2-C]pyrimidine

Cat. No. B1642092
M. Wt: 179.18 g/mol
InChI Key: XPWFMIFPXPFSBU-UHFFFAOYSA-N
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Patent
US04565864

Procedure details

A mixture of 1.5 g (0.01 mole) of 4-amino-2,6-dimethoxypyrimidine and 3.0 g (0.015 mole) of 50% aqueous chloroacetaldehyde in 20 ml of water was heated at 80° C. for one hour, and was then cooled with an ice bath with concomitant neutralization with sodium bicarbonate. The solid which formed was separated by filtration and recrystallized from cyclohexane with treatment with decolorizing charcoal. White crystals of 5,7-dimethoxyimidazo[1,2-c]pyrimidine, m.p. 120°-121° C., were obtained. Analysis: Calculated for C8H9N3O2 : %C, 53.6; %H, 5.1; %N, 23.5; Found: %C, 53.5; %H, 5.0; %N, 23.6. The structural assignment was confirmed by infrared and nuclear magnetic resonance spectral analyses.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.Cl[CH2:13][CH:14]=O.C(=O)(O)[O-].[Na+]>O>[CH3:11][O:10][C:4]1[N:3]2[CH:13]=[CH:14][N:1]=[C:2]2[CH:7]=[C:6]([O:8][CH3:9])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)OC)OC
Name
Quantity
3 g
Type
reactant
Smiles
ClCC=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane with treatment with decolorizing charcoal

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=CC=2N1C=CN2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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